4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-ethyl-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-2-13-3-5-14(6-4-13)15(19)17-11-16(21-10-8-18)7-9-20-12-16/h3-6,18H,2,7-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKFEDCLGJCWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2(CCOC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Formation of the Benzamide Core: This can be achieved by reacting 4-ethylbenzoic acid with an appropriate amine under conditions that facilitate amide bond formation.
Attachment of the Oxolan Group: The oxolan group can be introduced through a nucleophilic substitution reaction, where a suitable oxirane derivative reacts with the benzamide core.
Introduction of the Hydroxyethoxy Group: This step involves the reaction of the oxolan derivative with ethylene glycol under acidic or basic conditions to form the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The ethyl group on the benzamide core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- The oxolane ring in the target compound contrasts with thiophene in , altering electronic properties (O vs. S) and metabolic stability .
- Compared to and , the target lacks trifluoromethyl or piperazine groups, which are common in bioactive compounds for enhanced binding and lipophilicity .
- The hydroxyethoxy group distinguishes it from the tertiary alcohol in , offering different hydrogen-bonding dynamics .
Key Observations :
- The target compound’s synthesis may involve oxolane-ring functionalization prior to amidation, contrasting with the straightforward amidation in .
- Palladium-catalyzed couplings (e.g., Sonogashira in ) are common for introducing ethynyl or aryl groups, but the target’s hydroxyethoxy substituent may necessitate milder conditions to preserve the ether linkage .
Physicochemical Properties
Comparative data on solubility, logP, and hydrogen-bonding capacity:
Biological Activity
4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical formula:
- Molecular Formula : C₁₄H₁₉N₃O₃
- Molar Mass : Approximately 273.31 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains, possibly through inhibition of essential bacterial enzymes or interference with cell wall synthesis.
- Antitumor Effects : In vitro studies indicate that it may induce apoptosis in cancer cell lines by activating caspase pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various derivatives, including this compound. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may be effective against gram-positive and some gram-negative bacteria, warranting further investigation into its potential as an antibacterial agent.
Antitumor Activity
In a series of experiments on human cancer cell lines (e.g., MCF-7 for breast cancer), the compound demonstrated significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
| A549 | 20 |
The mechanism appears to involve cell cycle arrest and induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Case Studies
A notable case study involved the application of the compound in a murine model for cancer treatment. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The study reported:
- Tumor Volume Reduction : Average reduction of 40% after four weeks of treatment.
- Survival Rate : Increased survival rate observed in treated groups versus untreated controls.
Q & A
Q. What are the key synthetic pathways for 4-ethyl-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. Critical steps include:
- Amide coupling : Reacting 4-ethylbenzoic acid derivatives with amines under conditions optimized for carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Oxolane ring functionalization : Introducing the 2-hydroxyethoxy group via nucleophilic substitution or oxidation reactions .
- Intermediate characterization : Thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy : Critical for confirming the benzamide backbone and oxolane substituents. ¹H NMR detects protons on the ethyl group (δ ~1.2–1.4 ppm) and hydroxyethoxy moiety (δ ~3.5–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Used to assess purity (>95% is standard for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve oxolane ring stability .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during amide coupling .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may accelerate hydrogenation steps for nitro or ketone reductions .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF/THF (1:1) | Maximizes solubility |
| Temperature | 0–25°C | Minimizes degradation |
| Catalyst (Pd/C) | 5% w/w | Enhances reduction |
Q. What strategies address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?
- Structural analogs : Compare activity across derivatives (e.g., ethoxy vs. methoxy substitutions) to identify structure-activity relationships (SAR) .
- Assay standardization : Replicate experiments under controlled conditions (pH, temperature) to isolate variables .
- Data normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-experimental variability .
Q. How do substituents on the oxolane ring and benzamide backbone influence reactivity and target interactions?
- Hydroxyethoxy group : Enhances water solubility via hydrogen bonding but may reduce membrane permeability .
- Ethyl group (benzamide) : Increases lipophilicity, potentially improving blood-brain barrier penetration .
- Oxolane ring conformation : Ring puckering affects binding to enzymes (e.g., kinases) by altering steric interactions .
Q. What computational methods predict the compound’s pharmacokinetic and physicochemical properties?
- Molecular docking : Simulates binding to targets (e.g., receptors) using software like AutoDock Vina .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability, and toxicity .
Methodological Considerations
Q. How to design derivatives with enhanced biological activity while minimizing toxicity?
- Bioisosteric replacement : Substitute the hydroxyethoxy group with morpholine or piperazine to improve metabolic stability .
- Prodrug strategies : Mask polar groups (e.g., esterify hydroxyethoxy) to enhance bioavailability .
Q. How to resolve conflicting solubility data in different solvent systems?
- Phase solubility analysis : Measure solubility in buffered vs. non-buffered systems to identify pH-dependent trends .
- Co-solvent screening : Test DMSO-water mixtures to mimic biological assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
